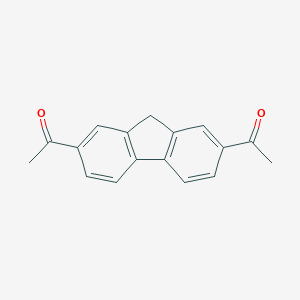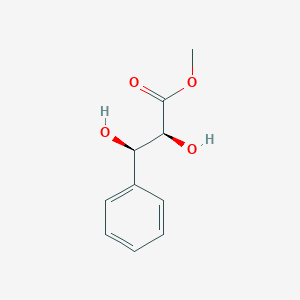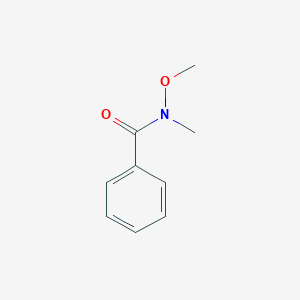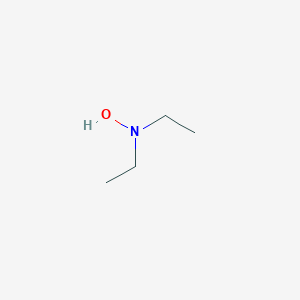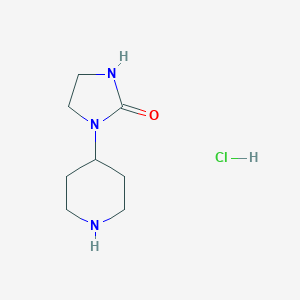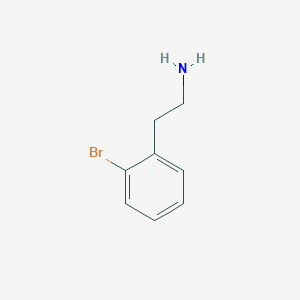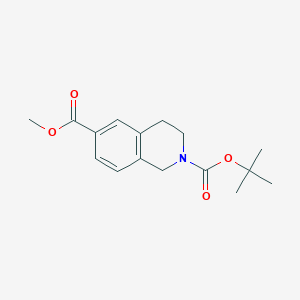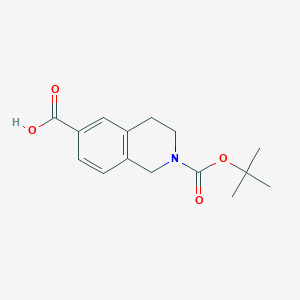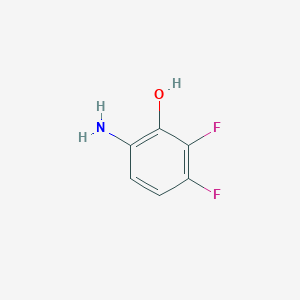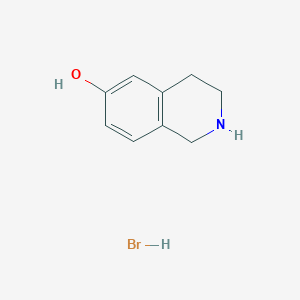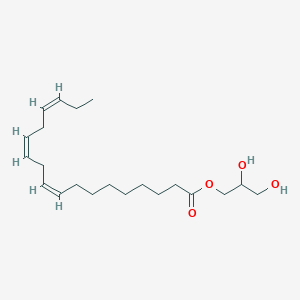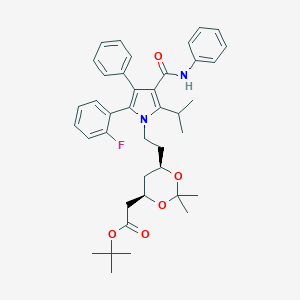![molecular formula C17H23N B104667 8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole CAS No. 18108-56-0](/img/structure/B104667.png)
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole is a complex organic compound with the molecular formula C₁₇H₂₃N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azepinoindole core . The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Organic solvents like toluene or ethanol
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters precisely
Purification steps: Such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Electrophilic or nucleophilic substitution reactions with halogens or other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
Scientific Research Applications
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Potential use in studying biological pathways and interactions
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities
Industry: Used in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole involves its interaction with specific molecular targets and pathways. It may act by:
Binding to receptors: Modulating the activity of certain receptors in the body
Inhibiting enzymes: Affecting the function of enzymes involved in metabolic pathways
Altering gene expression: Influencing the expression of genes related to its biological effects
Comparison with Similar Compounds
Similar Compounds
Indoles: Compounds with a similar indole core structure
Azepines: Compounds with a similar azepine ring structure
Uniqueness
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole is unique due to its specific substitution pattern and the combination of the azepine and indole rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
18108-56-0 |
|---|---|
Molecular Formula |
C17H23N |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
7-ethyl-5-propan-2-yl-1-azatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene |
InChI |
InChI=1S/C17H23N/c1-4-13-11-16(12(2)3)15-8-10-18-9-6-5-7-14(13)17(15)18/h8,10-12H,4-7,9H2,1-3H3 |
InChI Key |
KJEFWDMIOCIWHI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C2C=CN3C2=C1CCCC3)C(C)C |
Canonical SMILES |
CCC1=CC(=C2C=CN3C2=C1CCCC3)C(C)C |
Synonyms |
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


